3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride
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Overview
Description
3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a benzene ring, along with a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzonitrile: A precursor in the synthesis of 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride.
4-Methoxybenzene-1-carboximidamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluorobenzene-1-carboximidamide: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C8H10ClFN2O |
---|---|
Molecular Weight |
204.63 g/mol |
IUPAC Name |
3-fluoro-4-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H |
InChI Key |
RONXGLYVABSKMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)F.Cl |
Origin of Product |
United States |
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